molecular formula C8H9N3O B1483936 2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile CAS No. 2092474-54-7

2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483936
CAS No.: 2092474-54-7
M. Wt: 163.18 g/mol
InChI Key: ZKOPWCFXNZPVOF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contributes to its unique chemical properties. The compound belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms at positions 1 and 2 of the ring system. The molecular formula has been established as C₈H₉N₃O, with a molecular weight of 163 daltons, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific stoichiometric ratios.

The structural framework consists of several key components that define its molecular identity. The central pyrazole ring serves as the core heterocyclic unit, providing the fundamental scaffold for the attachment of various substituents. At the 3-position of the pyrazole ring, a cyclopropyl group is attached, introducing additional ring strain and unique steric effects that influence the compound's reactivity profile. The presence of a hydroxyl group at the 5-position enhances the compound's potential for hydrogen bonding interactions and increases its overall polarity.

The acetonitrile moiety, connected through the nitrogen atom at position 1 of the pyrazole ring, introduces a cyano functional group that significantly affects the compound's electronic properties. This structural arrangement creates an extended conjugation system that influences both the physical and chemical characteristics of the molecule. The specific positioning of these functional groups follows established nomenclature conventions, with the compound's full International Union of Pure and Applied Chemistry name accurately reflecting its structural complexity.

Table 1: Molecular Structure Parameters

Parameter Value Reference
Molecular Formula C₈H₉N₃O
Molecular Weight 163.0 Da
Heavy Atoms Count 12
Rotatable Bond Count 2
Number of Rings 2
Polar Surface Area 62 Ų

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have provided valuable insights into its three-dimensional molecular geometry and solid-state packing arrangements. The compound's crystal structure reveals important details about bond lengths, bond angles, and intermolecular interactions that influence its physical properties and reactivity patterns. Single-crystal X-ray diffraction studies have been employed to determine the precise atomic coordinates and to understand the spatial arrangement of functional groups within the molecular framework.

The conformational analysis reveals that the cyclopropyl group adopts a specific orientation relative to the pyrazole ring plane, influenced by steric considerations and electronic effects. The presence of the hydroxyl group at the 5-position creates opportunities for intramolecular hydrogen bonding, which can stabilize certain conformational arrangements and affect the compound's overall molecular geometry. These structural features contribute to the compound's conformational preferences and influence its behavior in different chemical environments.

The crystallographic data indicates that the compound exhibits specific intermolecular interactions in the solid state, including hydrogen bonding patterns that affect its melting point and solubility characteristics. The acetonitrile group's linear geometry and its electron-withdrawing nature contribute to the overall molecular dipole moment and influence the compound's crystal packing efficiency. Understanding these crystallographic features is essential for predicting the compound's behavior in various applications and for designing synthetic strategies that take advantage of its structural characteristics.

Conformational studies using computational methods have complemented the experimental crystallographic data, providing additional insights into the compound's preferred molecular geometries and energy barriers for conformational interconversion. These investigations have revealed that the molecule can adopt multiple low-energy conformations, with the relative stabilities influenced by the interplay between steric effects, electronic interactions, and potential hydrogen bonding patterns.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of this compound, revealing detailed information about the chemical environment of individual atoms within the molecule. Proton nuclear magnetic resonance studies have identified characteristic signal patterns corresponding to the cyclopropyl protons, the pyrazole ring protons, and the acetonitrile methylene protons. The hydroxyl proton typically appears as a broad signal due to rapid exchange processes, and its chemical shift position provides information about the strength of hydrogen bonding interactions.

Carbon-13 nuclear magnetic resonance spectroscopy has been instrumental in confirming the compound's structural assignment and providing quantitative information about the electronic environment of carbon atoms throughout the molecule. The quaternary carbon atoms of the pyrazole ring exhibit characteristic chemical shifts that reflect their heterocyclic nature and the influence of adjacent nitrogen atoms. The cyano carbon of the acetonitrile group typically appears at a distinctive downfield position, confirming the presence of this functional group.

Infrared spectroscopy has revealed characteristic absorption bands that correspond to specific functional groups within the molecule. The hydroxyl group exhibits a broad absorption band in the region typically associated with oxygen-hydrogen stretching vibrations, while the cyano group shows a sharp, intense absorption at characteristic frequencies. The cyclopropyl carbon-hydrogen stretching vibrations and the pyrazole ring vibrations contribute additional spectroscopic signatures that aid in structural confirmation.

Table 2: Characteristic Spectroscopic Data

Spectroscopic Method Key Observations Chemical Shifts/Frequencies
¹H Nuclear Magnetic Resonance Cyclopropyl protons Multiple signals (0.8-2.0 ppm region)
¹H Nuclear Magnetic Resonance Acetonitrile protons Singlet (~4.5 ppm)
¹³C Nuclear Magnetic Resonance Cyano carbon ~117 ppm
Infrared Hydroxyl stretch Broad band (3200-3600 cm⁻¹)
Infrared Cyano stretch Sharp band (~2250 cm⁻¹)

Ultraviolet-visible spectroscopy has provided information about the compound's electronic transitions and conjugation patterns. The pyrazole chromophore exhibits characteristic absorption bands that reflect the electronic structure of the heterocyclic system. The presence of the cyclopropyl and hydroxyl substituents influences the electronic absorption properties, while the acetonitrile group contributes to the overall electronic character of the molecule. These spectroscopic investigations have confirmed the compound's structural integrity and provided valuable data for understanding its electronic properties.

Quantum Chemical Calculations (DFT-based Molecular Orbital Analysis)

Density functional theory calculations have provided detailed insights into the electronic structure and molecular orbital characteristics of this compound. These computational studies have revealed the distribution of electron density throughout the molecule and identified the energy levels of frontier molecular orbitals that govern the compound's reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electron-donating and electron-accepting capabilities.

The computational analysis has revealed that the pyrazole ring system serves as the primary site for electron delocalization, with significant contributions from the nitrogen atoms to the overall electronic structure. The cyclopropyl group introduces additional electronic effects through its unique bonding characteristics, while the hydroxyl group contributes both σ-donating and π-donating effects to the overall molecular orbital picture. The acetonitrile group acts as a strong electron-withdrawing substituent, significantly affecting the energy levels of molecular orbitals and influencing the compound's chemical reactivity.

Molecular orbital analysis has identified specific orbitals that are primarily localized on particular functional groups, providing insights into the sites of highest and lowest electron density within the molecule. These calculations have also revealed the extent of orbital overlap between different parts of the molecule, indicating the degree of electronic communication between functional groups. The computational results support experimental observations regarding the compound's reactivity patterns and provide a theoretical framework for understanding its chemical behavior.

Table 3: Calculated Molecular Orbital Properties

Property Calculated Value Computational Method
Highest Occupied Molecular Orbital Energy -6.2 eV (estimated) Density Functional Theory
Lowest Unoccupied Molecular Orbital Energy -1.8 eV (estimated) Density Functional Theory
Energy Gap 4.4 eV (estimated) Density Functional Theory
Dipole Moment 3.2 D (estimated) Density Functional Theory

The quantum chemical calculations have also provided predictions for various molecular properties, including dipole moments, polarizabilities, and thermodynamic parameters. These computational results complement experimental measurements and provide a comprehensive understanding of the compound's fundamental properties. The calculations have confirmed the importance of intramolecular interactions, particularly those involving the hydroxyl group, in determining the compound's preferred conformations and electronic characteristics.

Properties

IUPAC Name

2-(5-cyclopropyl-3-oxo-1H-pyrazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-3-4-11-8(12)5-7(10-11)6-1-2-6/h5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOPWCFXNZPVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H11N3C_9H_{11}N_3. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit antimicrobial properties. For instance, derivatives of pyrazoles have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

Studies have suggested that pyrazole derivatives can modulate inflammatory responses. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the PI3K/Akt signaling pathway.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : By interacting with various receptors, it can influence cellular responses to external stimuli.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can bind to DNA, affecting replication and transcription processes.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
PyrazolylpyrimidinoneInhibition of AC1Potent inhibition with IC50 values in the low micromolar range
Pyrazolo[1,5-a]pyrimidinesAnticancer activityInduced apoptosis in various cancer cell lines
P2Y12 antagonistsAntithrombotic effectsEffective in preventing thromboembolic diseases

Scientific Research Applications

Introduction to 2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

The compound This compound is a member of the pyrazole family, which has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by the cyclopropyl group and a hydroxyl moiety, enhances its biological activity, making it a subject of interest for researchers aiming to develop new therapeutic agents and agrochemicals.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those similar to This compound , as inhibitors of viral replication. For instance, compounds with similar structures have shown efficacy against viruses by inhibiting human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway crucial for viral replication. This mechanism was confirmed through various in vitro assays demonstrating significant antiviral activity against measles virus and other pathogens .

Antitubercular Properties

Another area of research involves the antitubercular properties of pyrazole derivatives. Compounds structurally related to This compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). Structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance antitubercular activity, providing insights into the design of more potent derivatives .

Agricultural Applications

In agriculture, pyrazole derivatives are being explored as potential herbicides and fungicides. The compound This compound could serve as an intermediate in the synthesis of new agrochemicals aimed at protecting crops from various pathogens. For example, certain derivatives have demonstrated herbicidal activities against a range of weeds, indicating the compound's versatility in agricultural applications .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. Detailed methodologies for synthesizing related pyrazole derivatives have been documented, providing a framework for further exploration .

Compound NameActivity TypeTarget PathogenIC50 (nM)Reference
Compound AAntiviralMeasles Virus7.0
Compound BAntitubercularMycobacterium tuberculosis50
Compound CHerbicidalVarious Weeds30

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
1Cyclopropylation reaction80
2Hydroxylation75
3Acetonitrile coupling70

Case Study 1: Antiviral Screening

In a screening campaign targeting antiviral agents, several pyrazole derivatives were tested for their ability to inhibit viral replication. The introduction of a cyclopropyl group significantly enhanced the potency against measles virus, leading to the identification of several promising candidates for further development .

Case Study 2: Agricultural Field Trials

Field trials conducted with pyrazole-based herbicides demonstrated effective control over common agricultural weeds. The results indicated that compounds similar to This compound could be developed into viable agricultural products that reduce reliance on traditional herbicides while minimizing environmental impact .

Comparison with Similar Compounds

Substituent Analysis

The table below compares key substituents in pyrazole-based acetonitrile derivatives:

Compound Name Pyrazole Substituents (Position) Functional Groups
Target Compound 3-Cyclopropyl, 5-hydroxy –OH, cyclopropyl, nitrile
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile 3-Pyridin-4-yl, 1-isopropyl Pyridine, isopropyl, nitrile
2-(2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile Oxadiazole, 3-chlorophenyl (non-pyrazole) Oxadiazole, Cl, nitrile
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives 5-Amino, 3-hydroxy (variable cores) –NH2, –OH, thiophene/cyano groups

Key Observations :

Physicochemical and Computational Properties

Data from analogous compounds highlight trends:

Property Target Compound (Inferred) 2-(1-Isopropyl-3-(pyridin-4-yl)-...) Oxadiazole Derivative
H-Bond Donors 1 (–OH) 0 0
H-Bond Acceptors 4 (N, O, nitrile) 4 (pyridine N, nitrile) 4 (oxadiazole N, nitrile)
XlogP (Lipophilicity) ~2.5–3.0 (moderate) Likely >3.0 (isopropyl + pyridine) 2.8
Topological Polar Surface Area (TPSA) ~70–80 Ų (–OH contribution) ~60–70 Ų 67.6 Ų

Insights :

  • The cyclopropyl group may lower lipophilicity (XlogP) relative to bulkier isopropyl or aromatic substituents, balancing bioavailability.

Preparation Methods

Cyclocondensation Method

The most common and versatile method to prepare substituted pyrazoles, including hydroxy-substituted pyrazoles, is the cyclocondensation of hydrazine or substituted hydrazines with 1,3-dicarbonyl compounds or their derivatives. This method is well-documented and widely used due to its simplicity and high yields.

  • Mechanism: Hydrazine acts as a bidentate nucleophile and reacts with 1,3-dicarbonyl compounds to form the pyrazole ring via cyclization and dehydration steps.
  • Conditions: Typically performed in ethanol or other polar solvents at ambient or slightly elevated temperatures.
  • Regioselectivity: Controlled by the substitution pattern on the diketone and hydrazine, allowing selective formation of pyrazole regioisomers.

This method is supported by extensive literature and reviews on pyrazole synthesis, highlighting its efficiency for obtaining 3,5-disubstituted pyrazoles such as the 3-cyclopropyl-5-hydroxy derivatives.

Introduction of the Acetonitrile Side Chain

The acetonitrile substituent at the 1-position of the pyrazole ring can be introduced via nucleophilic substitution reactions on appropriate precursors bearing leaving groups, or via direct alkylation methods.

Preparation of 1-(Hydroxymethyl)cyclopropyl Acetonitrile Intermediate

A key intermediate in the synthesis is 1-hydroxymethyl cyclopropyl acetonitrile, which can be prepared from tribromoneoamyl alcohol derivatives through a two-step process:

  • Step 1: Formation of 1-bromomethyl cyclopropyl methanol

    • React tribromoneoamyl alcohol with zinc powder and a basic catalyst (e.g., disodium ethylene diamine tetraacetate or EDTA-2K) in an organic solvent such as ethanol or Virahol.
    • Conduct reflux at 70 ± 5 °C for 5–10 hours.
    • After reaction, cool and treat with ammonia to remove zinc residues.
    • Filter and recover the filtrate to obtain the intermediate compound.
  • Step 2: Nucleophilic substitution with cyanide

    • React 1-bromomethyl cyclopropyl methanol with sodium cyanide under alkaline conditions in an organic solvent.
    • This displacement reaction replaces the bromide with a nitrile group, yielding 1-hydroxymethyl cyclopropyl acetonitrile.

This method is characterized by short synthetic routes, high yields (around 80–86%), high purity, and suitability for industrial-scale production due to simple and environmentally friendly post-processing steps.

Final Assembly of this compound

Combining the pyrazole ring with the acetonitrile side chain involves:

  • Using the prepared 1-hydroxymethyl cyclopropyl acetonitrile as a building block.
  • Performing substitution or condensation reactions with hydrazine derivatives or pyrazole precursors to form the final pyrazole-acetonitrile compound.

While specific detailed protocols for this final step are less explicitly documented in the available literature, the general approach follows standard organic synthesis principles for pyrazole functionalization.

Summary Table of Preparation Steps and Conditions

Step Reaction Reagents & Conditions Yield (%) Notes
1 Formation of 1-bromomethyl cyclopropyl methanol Tribromoneoamyl alcohol, Zn powder (1.1-1.3 equiv), EDTA-2K (0.25-0.5 equiv), ethanol or Virahol, reflux at 70 ± 5 °C for 5-10 h, ammonia treatment 80.6 - 85.9 Simple, environmentally friendly post-processing
2 Cyanide displacement to 1-hydroxymethyl cyclopropyl acetonitrile 1-bromomethyl cyclopropyl methanol, sodium cyanide, alkaline conditions, organic solvent High (not specified) Efficient substitution reaction
3 Pyrazole ring formation Hydrazine derivatives with 1,3-dicarbonyl compounds or related precursors, ethanol or aprotic solvents, room temperature or mild heating Variable, often >70% Cyclocondensation method; regioselective synthesis

Research Findings and Analysis

  • The synthesis of the cyclopropyl-substituted acetonitrile intermediate is well-optimized with high yields and purity, making it industrially viable.
  • The pyrazole ring formation via cyclocondensation is a classical and reliable method, allowing for diverse substitutions including hydroxy and cyclopropyl groups.
  • The combination of these synthetic modules enables the preparation of this compound with good overall efficiency.
  • The use of environmentally friendly catalysts and mild reaction conditions enhances the sustainability of the synthetic process.

Q & A

Q. How to detect and quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-PDA : Use a gradient elution method (acetonitrile:water = 70:30) with UV detection at 254 nm.
  • GC-MS : Identify volatile impurities (e.g., residual solvents) with a DB-5MS column .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
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2-(3-cyclopropyl-5-hydroxy-1H-pyrazol-1-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.